

An In-depth Technical Guide to the Chemical Properties of Perampanel

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Compound of Interest

Compound Name: AMPA receptor antagonist-2

Cat. No.: B11936326

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Introduction

Perampanel is a first-in-class, selective, non-competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3][4] As a key mediator of fast excitatory neurotransmission in the central nervous system (CNS), the AMPA receptor is a significant target for therapeutic intervention in neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[4][5] Perampanel is approved as an adjunctive therapy for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[5] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

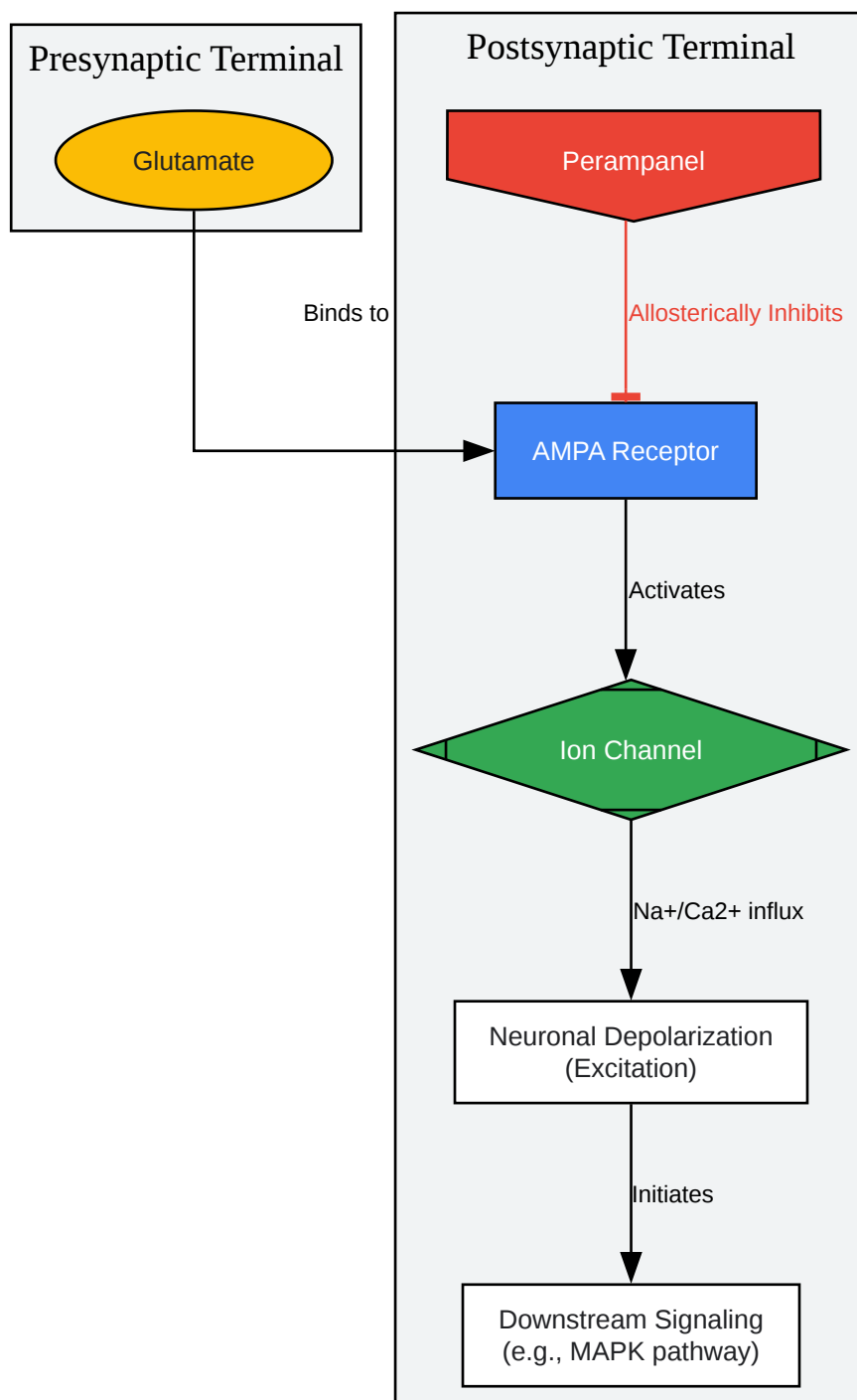
Perampanel is a bipyridine derivative with the chemical name 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile.[6] Its chemical structure is distinct from other AMPA receptor antagonists.[6] The key physicochemical properties of Perampanel are summarized in the table below.

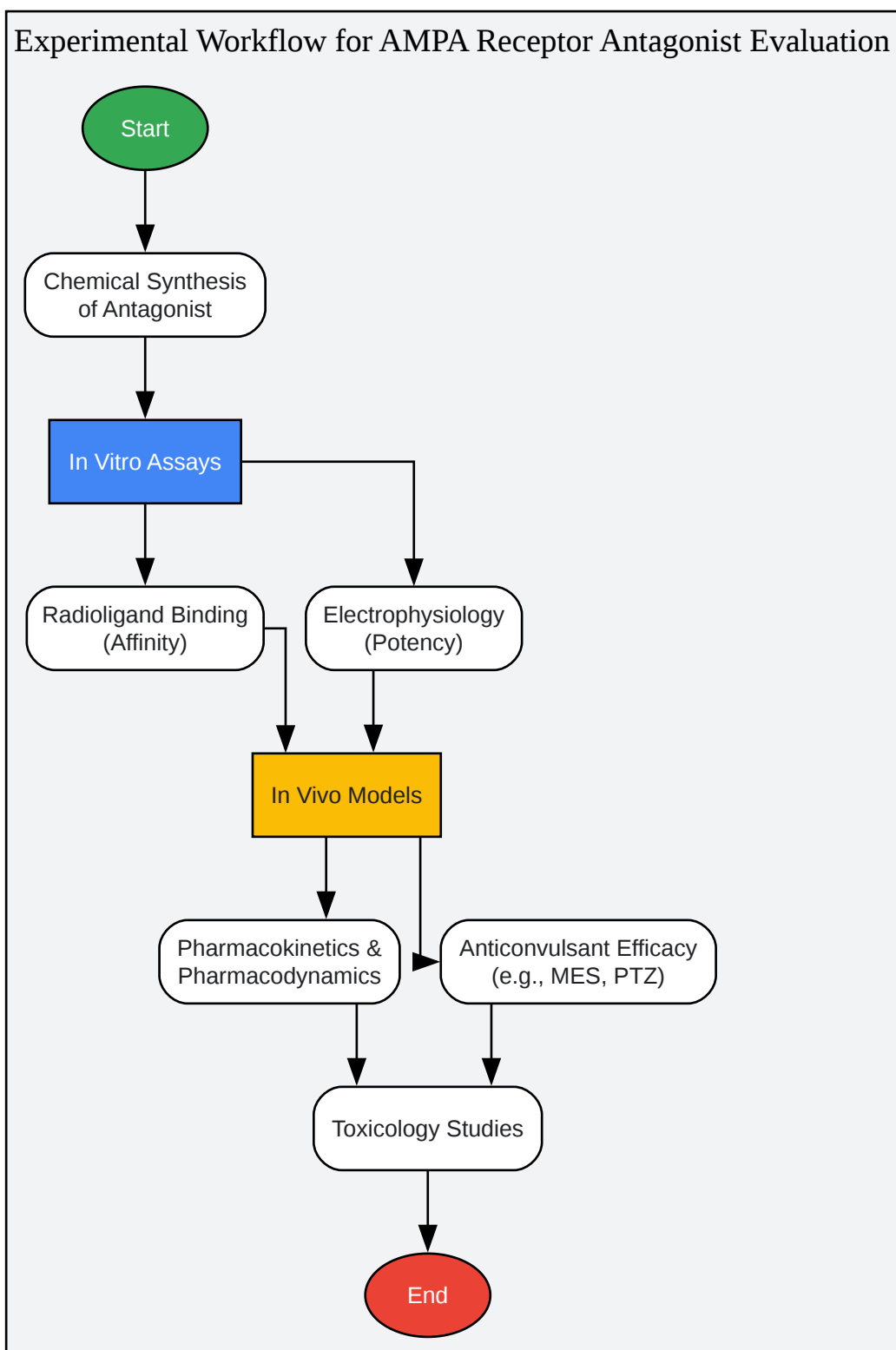
Property	Value	Reference
IUPAC Name	2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile	[6]
Molecular Formula	C23H15N3O	
Molecular Weight	349.39 g/mol	[7]
CAS Number	380917-97-5	[1]
Appearance	White to yellowish-white crystalline powder	
pKa	3.24	
LogP	2.86	
Water Solubility	Insoluble	[7]
Protein Binding	95-96%	[1]

Mechanism of Action

Perampanel exerts its anticonvulsant effects by selectively targeting postsynaptic AMPA receptors.[5] Glutamate, the primary excitatory neurotransmitter in the CNS, activates AMPA receptors, leading to an influx of sodium and calcium ions and subsequent neuronal depolarization.[4][8] In pathological conditions like epilepsy, excessive glutamate activity can lead to neuronal hyperexcitability and seizures.[4]

Perampanel is a non-competitive antagonist, meaning it binds to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This binding induces a conformational change in the receptor, which in turn reduces the frequency of channel opening in response to glutamate.[4] This leads to a decrease in the influx of cations and a reduction in postsynaptic excitation, thereby suppressing seizure activity.[5] In vitro studies have demonstrated that Perampanel inhibits the AMPA-induced increase in intracellular calcium in a concentration-dependent manner.





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